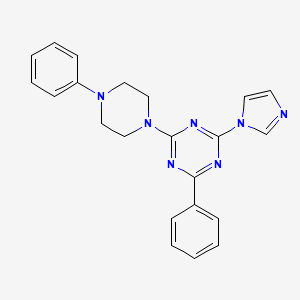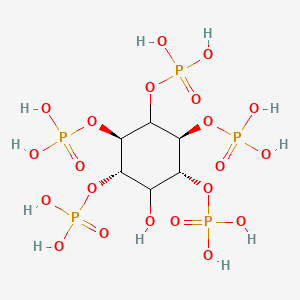
Inositol 1,3,4,5,6-pentakisphosphate
Descripción general
Descripción
Inositol 1,3,4,5,6-pentakisphosphate (abbreviated IP5) is a molecule derived from inositol tetrakisphosphate by adding a phosphate group with the help of Inositol-polyphosphate multikinase (IPMK). It is believed to be one of the many second messengers in the inositol phosphate family .
Molecular Structure Analysis
The molecular structure of Inositol 1,3,4,5,6-pentakisphosphate is complex. It is derived from inositol tetrakisphosphate by adding a phosphate group . The molecule has a highly selective kinase activity for IP5 substrate .Chemical Reactions Analysis
Inositol 1,3,4,5,6-pentakisphosphate is involved in various chemical reactions. For instance, it is known to participate in the production of inositol 1,2,3,4,5,6-hexakisphosphate (also known as phytate) through phosphorylation of inositol 1,3,4,5,6-pentakisphosphate by a 2-kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of Inositol 1,3,4,5,6-pentakisphosphate are complex. It forms soluble complexes of 1:1 stoichiometry with all multivalent cations studied .Aplicaciones Científicas De Investigación
Antagonistic Effects on Inositol Triphosphate Receptors
Inositol 1,3,4,5,6-pentakisphosphate (IP5) has been identified as an antagonist of inositol triphosphate receptors in vitro. It significantly dampens the activity of Ca(2+)-mobilizing inositol phosphates, suggesting a physiological role in cellular processes like differentiation or proliferation. The antagonistic action is specific, as it does not occur with inositol hexaphosphate or related metabolites at comparable concentrations (Lu, Shieh, & Chen, 1996).
Turnover in Pancreatoma Cells
IP5 and inositol hexakisphosphate, despite being abundant inositol polyphosphates, have unclear intracellular functions. Research suggests that these compounds are not merely passive molecules but undergo significant metabolic turnover, forming more polar products in the presence of fluoride and ATP. This discovery in pancreatoma cells indicates a more dynamic role in cellular metabolism than previously thought (Menniti, Miller, Putney, & Shears, 1993).
Biological Applications and Chemical Synthesis
The chemical synthesis and physicochemical properties of IP5 and its analogues, like scyllo-inositol pentakisphosphate, provide insights into their biological actions. These synthesized compounds are used to study the specific binding sites and distinguish them from nonspecific electrostatic effects. This research aids in understanding the role of IP5 in cellular signaling processes (Riley et al., 2006).
Role in Phytic Acid Biosynthesis in Plants
Inositol 1,3,4,5,6-pentakisphosphate kinase (IP5 2-K) from Arabidopsis thaliana is involved in inositol metabolism and synthesizes IP6 (inositol 1,2,3,4,5,6-hexakisphosphate) from IP5. This enzyme's study is crucial for understanding its molecular mechanism and its role in cellular events like DNA editing and chromatin remodeling (Baños-Sanz et al., 2010).
Extracellular Actions in Mammalian Brain
IP5 has been observed to induce dose-dependent changes in heart rate and blood pressure when infused into a discrete brain stem nucleus. This suggests a potential functional role in cardiovascular regulation and adds to the understanding of its presence and metabolism in mammalian tissues (Vallejo, Jackson, Lightman, & Hanley, 1987).
Signal Transduction Hub
IP5 is seen as a multifunctional signaling hub in the cell. It not only plays roles by itself but also acts as a precursor for other biologically active inositol polyphosphates. This evidence underscores its diverse and complex functions in cellular signaling (Shears, 2010).
Safety And Hazards
Direcciones Futuras
There are several future directions for the study of Inositol 1,3,4,5,6-pentakisphosphate. For instance, it has been suggested that targeting the 5PP-InsP5/InsP8 pathway by blocking 5PP-InsP5 biosynthesis may represent a viable therapeutic strategy for treating certain diseases . Additionally, the central role of IPK1 in cotton inositol polyphosphate metabolism has potential to be harnessed to improve the resistance of plants to different kinds of stress .
Propiedades
IUPAC Name |
[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQAXVNYGZUAJ-UYSNGIAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O21P5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331416, DTXSID501015358 | |
| Record name | Inositol 1,2,3,4,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inositol 1,3,4,5,6-pentakisphosphate | |
CAS RN |
20298-95-7, 20298-97-9 | |
| Record name | Inositol 1,3,4,5,6-pentaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,2,3,4,6-pentaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,2,3,4,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INOSITOL 1,3,4,5,6-PENTAPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INOSITOL 1,2,3,4,6-PENTAPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



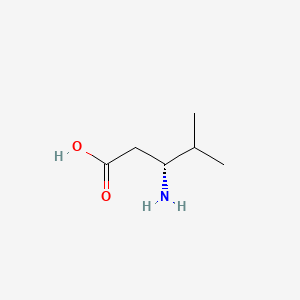
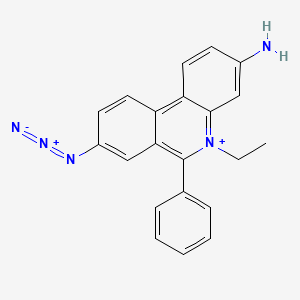
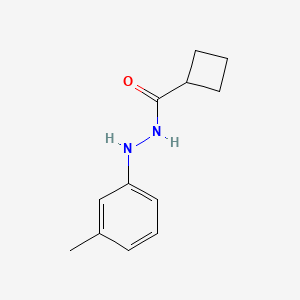
![2-[Oxo-(2-phenylethylamino)methyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1221153.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B1221157.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)
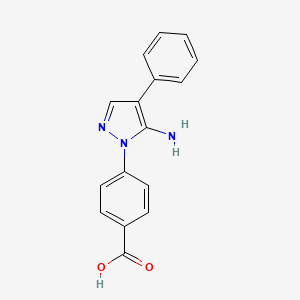
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)
![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)
